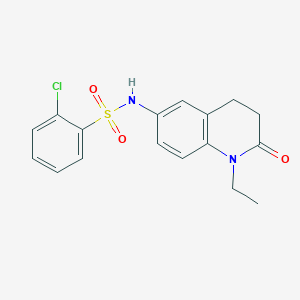

![molecular formula C20H13F4NOS B2988168 4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 339104-84-6](/img/structure/B2988168.png)

4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial protein involved in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Applications De Recherche Scientifique

Electrophilic Fluorination and Trifluoromethylthiolation

Electrophilic Fluorination

The use of perfluoro-N-fluoro-N-(4-pyridyl)methanesulphonamide as a powerful electrophilic fluorinating agent illustrates the significance of fluorinated reagents in modifying organic compounds, enabling the conversion of various substrates into their fluorinated counterparts under ambient conditions (Banks & Khazaei, 1990).

Trifluoromethylthiolation

The development of shelf-stable electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates and N-trifluoromethylthiosaccharin, has revolutionized the incorporation of the trifluoromethylthio group into molecules, significantly impacting lead compound design in new drug discovery. These reagents facilitate late-stage functionalization, enhancing drug molecules' cell membrane permeability and chemical and metabolic stability (Shao et al., 2015).

Synthesis and Properties of Fluorinated Compounds

Novel Fluorinated Agents

The synthesis and properties of various substituted phenylsulfur trifluorides, especially 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), have demonstrated superior utility as a deoxofluorinating agent. These compounds show high stability in water and facilitate diverse fluorination reactions, offering a safer and more efficient alternative for the synthesis of fluorinated molecules (Umemoto et al., 2010).

Fluorinated Naphthoic Acids

The development of synthetic routes for mono- and difluoronaphthoic acids, which are crucial for pharmaceutical applications, highlights the importance of fluorinated aromatic compounds. These methods involve electrophilic fluorination and elaborate synthesis processes, demonstrating the versatility and significance of fluorination in organic synthesis (Tagat et al., 2002).

Propriétés

IUPAC Name |

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4NOS/c21-15-6-4-13(5-7-15)19(26)25-16-8-10-17(11-9-16)27-18-3-1-2-14(12-18)20(22,23)24/h1-12H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHCNOWWLHTDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

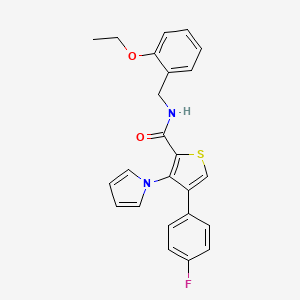

![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone](/img/structure/B2988089.png)

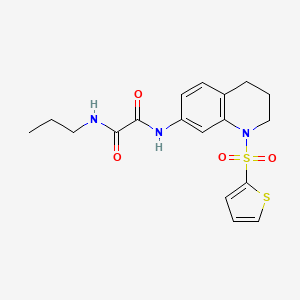

![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)

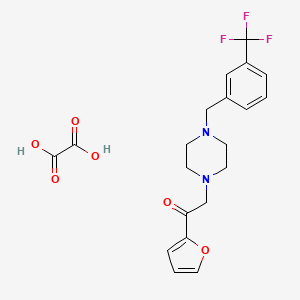

![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![7-Fluoro-2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988095.png)

![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)

![Benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2988100.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)

![1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2988103.png)